N-Ethylpropylamine

説明

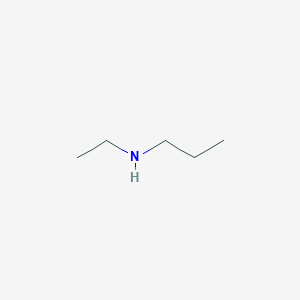

Structure

3D Structure

特性

IUPAC Name |

N-ethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-5-6-4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVNDBIXFPGMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066565 | |

| Record name | 1-Propanamine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20193-20-8 | |

| Record name | Ethylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20193-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020193208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Ethylpropylamine chemical structure and properties

An In-depth Technical Guide to N-Ethylpropylamine

Abstract

This compound (CAS No. 20193-20-8) is a secondary aliphatic amine that serves as a versatile and crucial building block in organic synthesis.[1][2] Characterized by an ethyl and a propyl group attached to a nitrogen atom, its structure imparts unique steric and electronic properties that make it a valuable intermediate in the production of complex molecules.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis methodologies, and key applications of this compound. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed experimental protocols and safety information to ensure its effective and safe utilization.

Chemical Structure and Identifiers

This compound is a secondary amine with the molecular formula C₅H₁₃N.[1][5][6] Its structure consists of a central nitrogen atom bonded to an ethyl group, a propyl group, and a single hydrogen atom.[1] This configuration makes it a reactive nucleophile and a weak base.[1][3]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | N-ethylpropan-1-amine | [3] |

| CAS Number | 20193-20-8 | [7][8][9] |

| Molecular Formula | C₅H₁₃N | [1][5][6][7] |

| Canonical SMILES | CCCNCC | [6][7] |

| InChI | InChI=1S/C5H13N/c1-3-5-6-4-2/h6H,3-5H2,1-2H3 | [3][4][7] |

| InChIKey | XCVNDBIXPGMIW-UHFFFAOYSA-N | [3][4][7] |

| Synonyms | Ethylpropylamine, N-Ethyl-1-propanamine, N-Propylethylamine | [7][10][11][12] |

Physicochemical Properties

This compound is a colorless to pale yellow, highly flammable liquid with a distinct, strong ammonia-like odor.[1][7] It is miscible with water and a variety of organic solvents, which contributes to its versatility as a reagent and intermediate in chemical syntheses.[1][4]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Unit | Reference |

| Molecular Weight | 87.16 | g/mol | [5][7][8] |

| Boiling Point | 80 - 85 | °C | [8][9][13] |

| Melting Point | ~ -75 | °C | [8][9][13] |

| Density | 0.72 - 0.748 | g/cm³ | [7][13][14][15] |

| Vapor Pressure | 86 | hPa (at 20°C) | [8][9][13] |

| Flash Point | -4.5 | °C | |

| Refractive Index | 1.3950 - 1.3980 | (at 20°C) | [8][9] |

| pKa | 10.76 ± 0.19 | [7][8] | |

| Solubility | Soluble in water, chloroform, ethyl acetate, alcohols, ethers | [1][4][7][8][16] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. Key data from mass spectrometry and nuclear magnetic resonance are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data / Peaks | Reference |

| Mass Spec. (EI) | Major Fragments (m/z): 58 (Base Peak), 30, 87, 28, 27 | [5][11] |

| ¹H NMR | Spectrum available | [17] |

| ¹³C NMR | Spectrum available | [5] |

| IR Spectroscopy | Spectrum available | [17][18] |

Synthesis and Chemical Reactions

Synthesis

A prevalent and high-yield industrial method for synthesizing this compound is a two-stage process involving reductive amination.[3][19] This approach is favored for its use of readily available starting materials and its efficiency.[3]

-

Condensation: Ethylamine (B1201723) reacts with propionaldehyde (B47417), typically in a water-immiscible diluent at temperatures between 0°C and 30°C. This reaction forms the imine intermediate, propylidene-ethyl-amine, while the water produced is continuously removed.[3][19]

-

Catalytic Hydrogenation: The resulting imine is then hydrogenated without prior isolation. This step is conducted in the presence of a catalyst (e.g., Platinum on carbon) at temperatures from 20°C to 100°C and under hydrogen pressure (20-200 bar) to yield this compound.[3][19]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The secondary amine structure of this compound makes it a versatile nucleophile, capable of participating in a wide range of chemical reactions.[1][3]

-

Alkylation, Acylation, and Condensation: It readily undergoes these reactions, making it an essential intermediate for building more complex organic molecules.[1][3][4]

-

Reaction with Nitrosating Agents: A critical aspect of its chemistry is the reaction with agents like nitrous acid to form N-nitroso derivatives, such as N-Ethyl-N-nitrosopropylamine. These byproducts are potent carcinogens and highly toxic, necessitating strict control over reaction conditions to prevent their formation.[1]

Caption: Key reaction pathways of this compound.

Applications

This compound is primarily used as a chemical intermediate and a reactive building block in various industries.[1][2] Its ability to introduce ethyl and propyl amine moieties is leveraged to modify the biological activity, solubility, and bioavailability of target molecules.[1][3]

-

Pharmaceuticals: It is a key starting material in the synthesis of active pharmaceutical ingredients (APIs), including neuraminidase inhibitors and non-peptide corticotropin-releasing factor-1 (CRF-1) antagonists.[1][8][10][16]

-

Agrochemicals: It serves as a precursor for various crop protection agents.[1][2]

-

Industrial Chemicals: It finds applications in the production of rubber chemicals, corrosion inhibitors, dyes, surfactants, and emulsifiers.[1][7]

Safety and Toxicology

This compound is a hazardous chemical that requires strict safety protocols for handling and storage. It is classified as a highly flammable, corrosive, and toxic substance.[1][5][20]

Table 4: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard | H225 | Highly flammable liquid and vapor | [5][7] |

| H302 | Harmful if swallowed | [5][7] | |

| H311 | Toxic in contact with skin | [5] | |

| H314 | Causes severe skin burns and eye damage | [5] | |

| H332 | Harmful if inhaled | [5] | |

| H335 | May cause respiratory irritation | [21] | |

| Precaution | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [20] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Profile:

-

Exposure: Inhalation of vapors can cause respiratory irritation, dizziness, headaches, and nausea.[1] Direct contact leads to severe skin irritation, chemical burns, and eye damage.[1][7]

-

Carcinogenicity: The most significant toxicological risk is its potential to form highly carcinogenic N-nitroso derivatives upon reaction with nitrosating agents.[1]

-

Environmental Hazard: It is toxic to aquatic life and can disrupt ecosystems if released into water bodies.[1]

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Amination

This protocol is based on the common industrial synthesis method.[3][19]

Materials and Equipment:

-

Ethylamine (C₂H₅NH₂)

-

Propionaldehyde (CH₃CH₂CHO)

-

Water-immiscible diluent (e.g., Toluene)

-

Hydrogenation catalyst (e.g., 5% Platinum on Carbon)

-

Reaction vessel equipped for continuous removal of water (e.g., Dean-Stark apparatus)

-

High-pressure hydrogenator

-

Distillation apparatus

-

Standard laboratory personal protective equipment (fume hood, gloves, eye protection)

Procedure:

-

Step 1: Imine Formation (Condensation) a. Charge the reaction vessel with the water-immiscible diluent. b. Begin continuous, equimolar addition of ethylamine and propionaldehyde to the vessel. c. Maintain the reaction temperature between 0°C and 30°C. d. Continuously remove the water formed during the condensation reaction using a suitable apparatus to drive the equilibrium towards the formation of propylidene-ethyl-amine. e. Monitor the reaction progress via appropriate analytical methods (e.g., GC) until the starting materials are consumed.

-

Step 2: Catalytic Hydrogenation a. Transfer the crude propylidene-ethyl-amine solution (without isolation) to a high-pressure hydrogenator containing the hydrogenation catalyst. b. Pressurize the vessel with hydrogen to 20-200 bar. c. Heat the reaction mixture to between 20°C and 100°C. d. Maintain the reaction under these conditions with agitation until hydrogen uptake ceases.

-

Step 3: Purification a. Cool the reactor and carefully vent the excess hydrogen. b. Filter the reaction mixture to remove the solid catalyst. c. Purify the resulting crude this compound by fractional distillation. d. Collect the fraction boiling at approximately 80-85°C. The purity should be confirmed by gas chromatography.[19]

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. N-ETHYL PROPYLAMINE - Ataman Kimya [atamanchemicals.com]

- 2. products.basf.com [products.basf.com]

- 3. This compound | High-Purity Amine Reagent [benchchem.com]

- 4. CAS 20193-20-8: Ethylpropylamine | CymitQuimica [cymitquimica.com]

- 5. 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikidata [wikidata.org]

- 7. Page loading... [guidechem.com]

- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. chembk.com [chembk.com]

- 10. This compound | 20193-20-8 [chemicalbook.com]

- 11. 1-Propanamine, N-ethyl- [webbook.nist.gov]

- 12. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 13. horldenbio.com [horldenbio.com]

- 14. This compound [stenutz.eu]

- 15. 1-Ethylpropylamine 97 616-24-0 [sigmaaldrich.com]

- 16. This compound|lookchem [lookchem.com]

- 17. This compound(20193-20-8) 1H NMR spectrum [chemicalbook.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

N-Ethylpropylamine (CAS 20193-20-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Ethylpropylamine (CAS 20193-20-8), a secondary amine with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, presenting the information in a format tailored for technical professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is a secondary amine featuring an ethyl and a propyl group attached to a nitrogen atom, which imparts both basicity and nucleophilicity.[1] This structural feature makes it a versatile intermediate in a variety of chemical reactions.[2] It is soluble in water and organic solvents.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20193-20-8 | [1][2][3] |

| Molecular Formula | C₅H₁₃N | [1][2] |

| Molecular Weight | 87.16 g/mol | [2] |

| Boiling Point | 80-85 °C | [4] |

| Density | 0.72 - 0.748 g/cm³ | [3][4] |

| Flash Point | 80-85 °C | [4] |

| Refractive Index | 1.3950-1.3980 | [4] |

| pKa | 10.76 ± 0.19 (Predicted) | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in water, Chloroform, Ethyl Acetate | [1][3][4] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize key spectral data.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| -CH₂- (ethyl) | 2.57 | Quartet | Not specified |

| -CH₂- (propyl, α to N) | 2.65 | Triplet | Not specified |

| -CH₂- (propyl, β to N) | 1.50 | Sextet | Not specified |

| -CH₃ (ethyl) | 1.08 | Triplet | Not specified |

| -CH₃ (propyl) | 0.93 | Triplet | Not specified |

| -NH- | 1.11 | Singlet (broad) | Not applicable |

| Solvent: CDCl₃, Frequency: 90 MHz. Data sourced from ChemicalBook.[5] |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3288 | N-H stretch |

| 2961, 2932, 2873 | C-H stretch (alkane) |

| 1460 | C-H bend (methylene) |

| 1125 | C-N stretch |

| Data represents typical ranges for secondary amines and is consistent with the structure of this compound. |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 87 | 10.6 | [M]⁺ (Molecular Ion) |

| 58 | 100.0 | [CH₃CH₂NHCH₂CH₂]⁺ (α-cleavage, loss of CH₃) |

| 30 | 59.9 | [CH₂NH₂]⁺ |

| Electron Ionization (EI) at 75 eV. Data sourced from ChemicalBook.[5] The base peak at m/z 58 is characteristic of α-cleavage in secondary amines, involving the loss of a methyl radical.[6] |

Experimental Protocols

This compound is primarily synthesized via reductive amination. It serves as a key intermediate in the synthesis of various agrochemicals, such as the fungicide Spiroxamine.

Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from ethylamine (B1201723) and propionaldehyde (B47417), followed by catalytic hydrogenation.[7]

Materials:

-

Ethylamine

-

Propionaldehyde

-

Toluene

-

Hydrogenation catalyst (e.g., 5% Platinum on carbon)

-

Autoclave

-

Distillation apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 45 g (1 mole) of ethylamine in 500 ml of toluene.

-

Cool the solution to 10 °C.

-

Add 58 g (1 mole) of propionaldehyde dropwise to the cooled solution over a period of one hour.

-

After the addition is complete, continue stirring for 30 minutes at 10 °C.

-

Allow the reaction mixture to stand for 30 minutes at 10 °C, then separate the aqueous layer that forms.

-

Transfer the organic phase to an autoclave and add 5 g of a hydrogenation catalyst (5% Pt/C).

-

Pressurize the autoclave with hydrogen to 50 bar and heat to 40 °C.

-

Stir the reaction mixture until hydrogen uptake ceases.

-

Cool the autoclave, carefully release the pressure, and filter the reaction mixture to remove the catalyst.

-

Fractionally distill the liquid phase. The fraction boiling at 80 °C is collected as this compound. This procedure can yield up to 92.5% of the theoretical yield with a purity of 98%.[7]

References

- 1. This compound | 20193-20-8 [chemicalbook.com]

- 2. This compound | High-Purity Amine Reagent [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 20193-20-8 [amp.chemicalbook.com]

- 5. This compound(20193-20-8) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]

Synthesis of N-Ethylpropylamine: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the laboratory-scale synthesis of N-ethylpropylamine, a secondary amine with applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its role as a nucleophilic building block makes it a valuable intermediate for introducing the N-ethylpropyl moiety into more complex molecular structures.[1][3] This document details the most common and effective synthetic methodologies, complete with experimental protocols, comparative data, and process visualizations.

Executive Summary

This compound is a colorless, flammable liquid with a boiling point between 80-85°C.[1][2] The most prevalent and high-yielding method for its synthesis is the reductive amination of propanal with ethylamine (B1201723). This two-stage process involves the initial formation of a propylidene-ethyl-amine intermediate, followed by catalytic hydrogenation. An alternative, though potentially less selective, approach is the direct alkylation of ethylamine with a propyl halide. This guide will focus on a detailed exposition of the reductive amination pathway and provide a comparative overview of the direct alkylation method.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for the identification and characterization of the synthesized product.

| Property | Value |

| Molecular Formula | C₅H₁₃N |

| Molecular Weight | 87.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 80-85 °C |

| Density | 0.727 g/cm³ |

| Refractive Index | 1.3950-1.3980 |

| CAS Number | 20193-20-8 |

| ¹H NMR | See characterization section for details. |

| ¹³C NMR | See characterization section for details. |

| IR Spectroscopy | See characterization section for details. |

| Mass Spectrometry (MS) | See characterization section for details. |

Synthetic Methodologies

Method 1: Reductive Amination of Propanal with Ethylamine

This is the preferred and most widely reported method for the synthesis of this compound, often achieving high yields and purity.[1] The process occurs in two main stages:

-

Condensation: Ethylamine reacts with propanal (propionaldehyde) to form the imine intermediate, propylidene-ethyl-amine. This reaction is typically carried out at low temperatures in a water-immiscible solvent to facilitate the removal of water, which drives the equilibrium towards the imine product.[1]

-

Catalytic Hydrogenation: The crude imine intermediate is then reduced to this compound. This is achieved through catalytic hydrogenation using a platinum-on-carbon (Pt/C) catalyst under hydrogen pressure.[1] A key advantage of this method is that the imine intermediate does not require isolation before the hydrogenation step.[1]

A schematic of this reaction pathway is provided below.

Caption: Reductive Amination Pathway for this compound Synthesis.

Materials:

-

Ethylamine

-

Propanal (Propionaldehyde)

-

Toluene (or another suitable water-immiscible solvent)

-

5% Platinum on Carbon (Pt/C) catalyst

-

Hydrogen gas

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Stirrer

-

Dropping funnel

-

Apparatus for water separation (e.g., Dean-Stark trap, or separation via separatory funnel)

-

Autoclave or high-pressure hydrogenation apparatus

-

Distillation apparatus

Procedure:

Stage 1: Condensation (Imine Formation)

-

In a round-bottom flask, prepare a solution of ethylamine (1.0 equivalent) in toluene.

-

Cool the solution to between 0 °C and 10 °C using an ice bath.[1]

-

Add propanal (1.0 equivalent) dropwise to the cooled ethylamine solution over a period of approximately one hour while stirring. Maintain the temperature below 30 °C.[1][4]

-

After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.[4]

-

The water formed during the reaction will separate. Remove the aqueous layer. The remaining organic layer containing the propylidene-ethyl-amine can be used directly in the next step without further purification.[1][4]

Stage 2: Catalytic Hydrogenation

-

Transfer the organic solution from Stage 1 to a suitable autoclave.

-

Add the 5% Pt/C catalyst (typically 1-5% by weight of the reactants).

-

Seal the autoclave and heat the contents to a temperature between 20 °C and 100 °C (a typical reported temperature is 40 °C).[1][4]

-

Pressurize the autoclave with hydrogen gas to a pressure of 20 to 200 bar (a typical reported pressure is 100 bar).[1][4]

-

Maintain the reaction under these conditions with stirring until the theoretical amount of hydrogen has been consumed.

-

After the reaction is complete, cool the autoclave, carefully vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

-

The resulting solution contains this compound.

Purification:

-

The crude this compound can be purified by fractional distillation. The boiling point of this compound is approximately 80-85 °C.[1][2]

-

Collect the fraction boiling in this range.

Quantitative Data:

In an exemplary synthesis, reacting 45 g of ethylamine with 58 g of propionaldehyde (B47417) yielded 82.2 g of a fraction with a boiling point of 80 °C. Gas chromatographic analysis of this fraction revealed an this compound content of 98%, which corresponds to a theoretical yield of 92.5%.[1]

Method 2: Direct Alkylation of Ethylamine

An alternative route to this compound is the direct alkylation of ethylamine with a propyl halide, such as 1-bromopropane (B46711) or 1-chloropropane. This is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbon of the propyl halide.

A significant drawback of this method is the potential for over-alkylation. The product, this compound, is also a nucleophile and can react further with the propyl halide to form the tertiary amine, N-ethyl-N,N-dipropylamine, and subsequently the quaternary ammonium (B1175870) salt. To favor the formation of the secondary amine, a large excess of ethylamine is typically used.

Caption: Direct Alkylation Pathway for this compound Synthesis.

Materials:

-

Ethylamine (in large excess)

-

1-Bromopropane (or 1-chloropropane)

-

A suitable solvent (e.g., ethanol)

-

A base to neutralize the formed hydrohalic acid (e.g., potassium carbonate)

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

Procedure:

-

In a round-bottom flask, dissolve a large excess of ethylamine in ethanol.

-

Add a base such as potassium carbonate to the mixture.

-

Slowly add 1-bromopropane (1.0 equivalent) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture and filter to remove any inorganic salts.

-

Remove the solvent and excess ethylamine under reduced pressure.

-

The remaining crude product will likely be a mixture of unreacted starting materials, the desired secondary amine, and over-alkylation products.

Purification:

-

Purification is typically achieved by fractional distillation. However, separating this compound from the tertiary amine and unreacted starting materials can be challenging due to potentially close boiling points.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography (GC): To determine the purity of the final product.

-

Mass Spectrometry (MS): Fragmentation patterns are expected to show peaks at m/z = 58 and m/z = 72, which are consistent with cleavage at the C-N bond.[1]

-

Infrared (IR) Spectroscopy: Will show characteristic N-H stretching and bending vibrations for a secondary amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide a distinct fingerprint for the this compound structure, confirming the presence of both ethyl and propyl groups attached to the nitrogen atom.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound in a laboratory setting.

Caption: General Laboratory Workflow for this compound Synthesis.

Conclusion

For the laboratory synthesis of this compound, reductive amination of propanal with ethylamine is the superior method, offering high yields and excellent purity. The two-stage, one-pot variation where the imine intermediate is not isolated is particularly efficient. While direct alkylation is a viable alternative, it is often plagued by a lack of selectivity, leading to a mixture of products and more challenging purification. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired purity, yield, and available equipment. Careful characterization of the final product is essential to ensure it meets the standards required for subsequent applications in research and development.

References

- 1. This compound | High-Purity Amine Reagent [benchchem.com]

- 2. N-ETHYL PROPYLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]

N-Ethylpropylamine: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Ethylpropylamine (C₅H₁₃N) is a secondary aliphatic amine that serves as a versatile and crucial building block in modern organic synthesis. Its unique combination of nucleophilicity, basicity, and steric properties makes it an important intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1] This technical guide provides an in-depth analysis of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate its application in research and development.

Core Physicochemical Properties

A foundational understanding of this compound's physical and chemical properties is essential for its effective application.

| Property | Value | Reference |

| CAS Number | 20193-20-8 | --INVALID-LINK-- |

| Molecular Formula | C₅H₁₃N | --INVALID-LINK-- |

| Molecular Weight | 87.16 g/mol | --INVALID-LINK-- |

| Boiling Point | 80-85 °C | --INVALID-LINK-- |

| Density | 0.72 g/cm³ | --INVALID-LINK-- |

| pKa | ~10.9 | --INVALID-LINK-- |

| Solubility | Soluble in water and organic solvents | --INVALID-LINK-- |

Mechanisms of Action in Organic Synthesis

The utility of this compound in organic synthesis is primarily dictated by two fundamental chemical properties: its nucleophilicity and its basicity.

Nucleophilic Action

The nitrogen atom in this compound possesses a lone pair of electrons, making it an effective nucleophile.[2] This allows it to attack electron-deficient (electrophilic) centers, forming new carbon-nitrogen bonds. This reactivity is central to several key classes of organic reactions.

-

Alkylation: this compound readily participates in nucleophilic substitution reactions with alkyl halides (e.g., R-X, where X = Cl, Br, I) to form tertiary amines. The reaction typically proceeds via an SN2 mechanism.

-

Acylation: The reaction with acyl chlorides or anhydrides yields N,N-disubstituted amides. This is a common strategy for introducing the ethylpropylamino moiety into more complex structures.

-

Reductive Amination: This powerful one-pot reaction involves the initial formation of an iminium ion from the condensation of this compound with a ketone or aldehyde, which is then reduced in situ to form a tertiary amine.[1]

The interplay between the ethyl and propyl groups provides a moderate level of steric hindrance, which can be leveraged to influence the selectivity of certain reactions.

Action as a Base

With a pKa of approximately 10.9, this compound is a moderately strong base.[3] In this capacity, it can act as a proton acceptor or an acid scavenger in reactions that generate acidic byproducts, such as HCl during acylation with acyl chlorides.[3] Its basicity is also crucial in elimination reactions, where it can abstract a proton to facilitate the formation of a double bond.

Key Synthetic Applications and Protocols

This compound is a key intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[3]

Reductive Amination: Synthesis of N-Ethyl-N-propylcyclohexanamine

Reductive amination is an efficient method for synthesizing complex amines. A representative application is the synthesis of N-Ethyl-N-propylcyclohexanamine from cyclohexanone (B45756) and this compound.

Quantitative Data

| Reactants | Product | Catalyst | Yield | Reference |

| Cyclohexanone, Ethylamine (B1201723) | N-Ethylcyclohexylamine | 5%-palladium/activated carbon | 97.8% | --INVALID-LINK-- |

Note: The referenced protocol uses ethylamine and cyclohexanone, which is a closely related transformation demonstrating the high efficiency of this type of reaction. The yield for the reaction with this compound is expected to be similarly high under optimized conditions.

Experimental Protocol: Synthesis of N-Ethylcyclohexylamine (Representative)

The following protocol for the synthesis of N-Ethylcyclohexylamine illustrates the general procedure for reductive amination.[3]

-

Reaction Setup: To a 1L autoclave, add a 70% aqueous solution of ethylamine (123g, 1.913 mol) and methanol (B129727) (150g) as a solvent.

-

Catalyst Addition: Add 1.5g of 5% Palladium on carbon catalyst to the mixture.

-

Inerting and Pressurizing: Purge the autoclave with nitrogen to displace the air, then introduce hydrogen gas to a pressure of 2.5 MPa.

-

Initial Heating: While stirring vigorously, heat the mixture to 50°C.

-

Substrate Addition: Using a metering pump, introduce cyclohexanone (150g, 1.53 mol) into the autoclave.

-

Reaction Conditions: Heat the mixture to 130°C and maintain the hydrogen pressure at 2.5 MPa for 1 hour, ensuring continuous high-speed stirring.

-

Work-up: After the reaction, cool the autoclave to room temperature and vent the pressure. Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Purification: The resulting filtrate contains N-ethylcyclohexylamine, which can be further purified by distillation if required.

Reaction Workflow

Acylation: Synthesis of N-Ethyl-N-propylbenzamide

The acylation of this compound with an acylating agent like benzoyl chloride is a direct method for forming a stable amide bond.

Experimental Protocol: General Procedure for N-Benzoylation

This protocol is a general method for the N-acylation of amines and is representative of the synthesis of N-Ethyl-N-propylbenzamide.[4]

-

Reaction Setup: In a round-bottom flask, prepare a stirred mixture of benzoyl chloride (1.05 mmol) and a suitable base or catalyst (e.g., pyridine (B92270) or a solid-supported catalyst).

-

Amine Addition: Slowly add this compound (1.05 mmol) to the stirred mixture at room temperature.

-

Reaction Monitoring: Continue stirring and monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction mixture and wash it with an appropriate solvent (e.g., ethanol).

-

Purification: Evaporate the solvent from the filtrate to obtain the crude product, which can then be purified by recrystallization or column chromatography to yield N-Ethyl-N-propylbenzamide.

Reaction Mechanism: Acylation

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-Ethylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpropylamine is a secondary amine with significant applications as a building block and intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical behavior is characterized by the nucleophilicity of its nitrogen atom, making it a versatile reagent in various organic transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic amine-like odor.[1] It is miscible with water and many organic solvents.[2] A detailed summary of its physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃N | [3] |

| Molecular Weight | 87.16 g/mol | [4] |

| CAS Number | 20193-20-8 | [3] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 80-85 °C | [6] |

| Melting Point | -75 °C (estimate) | [6] |

| Density | 0.72 g/cm³ | [6] |

| Refractive Index | 1.3950-1.3980 | [6] |

| pKa | 10.76 ± 0.19 (Predicted) | [7] |

| Flash Point | -4.5 °C | [4] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate. | [6] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2. Infrared (IR) Spectroscopy

-

FTIR Spectra: The IR spectrum of this compound has been recorded.[8]

2.3. Mass Spectrometry (MS)

-

GC-MS: The mass spectrum of this compound is available and shows characteristic fragmentation patterns.[1][9]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties to the molecule. This allows it to readily participate in reactions with various electrophiles.[7]

3.1. Alkylation

As a secondary amine, this compound can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.[10] For instance, the reaction with methyl iodide would yield N-ethyl-N-methylpropylamine. It's important to note that overalkylation can be an issue, potentially leading to the formation of a quaternary ammonium (B1175870) salt with excess alkyl halide.[10][11]

3.2. Acylation

This compound reacts with acylating agents such as acid chlorides and acid anhydrides to form amides.[7][10] For example, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-ethyl-N-propylacetamide. This acylation reaction is a common method for the protection of amine groups in multi-step syntheses.[12][13]

3.3. Reaction with Nitrosating Agents

This compound can react with nitrosating agents to form N-nitroso compounds, which are known to be potent carcinogens.[7] Therefore, caution must be exercised when handling this compound in environments where nitrosating agents may be present.

Experimental Protocols

4.1. Synthesis of this compound via Reductive Amination

A prominent and efficient method for the synthesis of this compound is the reductive amination of propionaldehyde (B47417) with ethylamine (B1201723).[1] This process typically involves two main stages: the formation of an imine intermediate followed by its catalytic hydrogenation.[1]

Methodology:

-

Imine Formation:

-

In a reaction vessel, ethylamine is reacted with propionaldehyde in the presence of a water-immiscible diluent.

-

This condensation reaction is typically carried out at a temperature between 0 °C and 30 °C.[1]

-

The water formed during the reaction is continuously removed to drive the equilibrium towards the formation of the propylidene-ethyl-amine imine.[1]

-

-

Catalytic Hydrogenation:

-

The resulting imine intermediate is then subjected to catalytic hydrogenation without the need for prior isolation.[1]

-

The hydrogenation is performed in the presence of a suitable catalyst, such as platinum on carbon.[1]

-

The reaction is conducted at a temperature ranging from 20 °C to 100 °C and under a hydrogen pressure of 20 to 200 bar.[1]

-

-

Purification:

-

After the reaction is complete, the catalyst is removed by filtration.

-

The crude this compound is then purified by fractional distillation.[1]

-

Diagram 1: Synthesis of this compound via Reductive Amination

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[7] It can cause skin and eye irritation.[7] For detailed safety information, please refer to the Safety Data Sheet (SDS).

References

- 1. This compound | High-Purity Amine Reagent [benchchem.com]

- 2. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. N-Ethyl-N-propylamine AldrichCPR [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N-ETHYL PROPYLAMINE - Ataman Kimya [atamanchemicals.com]

- 8. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. 1-Propanamine, N-ethyl- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What product is obtained when ethylamine reacts with excess methyl iodide.. [askfilo.com]

- 12. sarthaks.com [sarthaks.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Ethylpropylamine

This guide provides a detailed overview of the fundamental physicochemical properties of N-Ethylpropylamine, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The core molecular properties of this compound are summarized in the table below, offering a clear and concise reference for laboratory and research applications.

| Property | Value | Citations |

| Molecular Formula | C₅H₁₃N | [1][2][3][4][5] |

| Molecular Weight | 87.16 g/mol | [1][2][3][4] |

| IUPAC Name | N-ethylpropan-1-amine | [3] |

| CAS Number | 20193-20-8 | [1][2][3] |

| Density | 0.748 g/mL | [2] |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below. This visualization illustrates the arrangement of atoms and the bonding within the molecule, which consists of a propyl group and an ethyl group attached to a central nitrogen atom.

Disclaimer: This document is intended for informational and research purposes only and does not constitute therapeutic or diagnostic advice.

References

A Technical Guide to the Solubility of N-Ethylpropylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylpropylamine (C₅H₁₃N) is a secondary amine with a variety of applications in organic synthesis, including the production of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a logical workflow for solubility testing.

Core Principles of Amine Solubility

The solubility of amines in organic solvents is governed by the principle of "like dissolves like." The polarity of the amine and the solvent, as well as the potential for hydrogen bonding, are key determining factors. This compound, with its secondary amine group, can act as a hydrogen bond acceptor. Its relatively small alkyl groups (ethyl and propyl) give it a moderate polarity, making it broadly compatible with a range of organic solvents. Generally, aliphatic amines exhibit good solubility in many common organic solvents.[1][2]

Solubility of this compound in Organic Solvents

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics can be summarized based on available information and the behavior of structurally similar amines. This compound is reported to be miscible with or soluble in a variety of common organic solvents.[3][4][5][6]

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Reported Solubility |

| Alcohols | Methanol | Soluble/Miscible |

| Ethanol | Soluble/Miscible | |

| Ethers | Diethyl Ether | Soluble/Miscible |

| Halogenated | Chloroform | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Hydrocarbons | Toluene | Soluble/Miscible |

| Hexane | Soluble/Miscible | |

| Ketones | Acetone | Soluble/Miscible |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Soluble" indicates a high degree of solubility.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for quantifying the solubility of this compound in an organic solvent.

Gravimetric Method

This method is a straightforward and reliable way to determine the solubility of a liquid amine in a given solvent.

Objective: To quantitatively determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity, ≥97%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Drying oven

-

Glass vials with screw caps

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess of this compound to a known volume of the selected organic solvent in a glass vial.

-

Seal the vial tightly to prevent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed. An excess of the amine should remain as a separate phase.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved amine to settle.

-

Carefully transfer a known volume (e.g., 5 mL) of the clear, saturated supernatant to a pre-weighed, dry volumetric flask using a calibrated pipette.

-

-

Solvent Evaporation:

-

Gently evaporate the solvent from the volumetric flask under a stream of nitrogen or in a rotary evaporator at a temperature below the boiling point of this compound (80-85°C).

-

-

Mass Determination:

-

Once the solvent is completely removed, place the flask in a drying oven at a temperature sufficient to remove any residual solvent without vaporizing the this compound (e.g., 40-50 °C) until a constant weight is achieved.

-

Reweigh the flask containing the this compound residue.

-

-

Calculation:

-

Mass of dissolved this compound = (Final mass of flask + residue) - (Initial mass of empty flask)

-

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of aliquot taken) x 100

-

Spectroscopic Method (UV-Vis)

This method is suitable if this compound or a derivative exhibits a chromophore that absorbs in the UV-Vis spectrum. As this compound itself does not have a strong chromophore, a derivatization step would be necessary. A simpler application of spectroscopy would be to use it for compounds that do have a chromophore. For educational purposes, a general procedure is outlined.

Objective: To determine the solubility of a UV-active amine in an organic solvent using UV-Vis spectrophotometry.

Materials:

-

UV-active amine

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pipettes and volumetric flasks

-

Temperature-controlled shaker or water bath

-

Syringe filters (if necessary for clarification)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of the amine in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 to 1.4) to prepare a saturated solution of the amine at a controlled temperature.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

If necessary, filter the solution using a syringe filter compatible with the solvent to remove any suspended particles.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Conclusion

This compound is a versatile secondary amine that exhibits broad solubility in a range of common organic solvents. For applications where precise knowledge of its solubility is critical, the detailed gravimetric and spectroscopic methods provided in this guide offer robust approaches for experimental determination. The logical workflow presented can guide researchers in systematically assessing the solubility of this compound, thereby facilitating its effective use in various scientific and industrial applications.

References

Boiling point and density of N-Ethylpropylamine

An In-depth Technical Guide on the Boiling Point and Density of N-Ethylpropylamine

This technical guide provides a comprehensive overview of the physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information for their work. This document outlines the reported values for these properties, details the experimental protocols for their determination, and includes visual workflows to illustrate the methodologies.

Physical Properties of this compound

This compound, a secondary aliphatic amine, is a colorless liquid at room temperature.[1][2] Its physical characteristics, such as boiling point and density, are crucial for its application in various chemical syntheses, including the preparation of pharmaceuticals and agrochemicals.[1]

Data Presentation

The boiling point and density of this compound have been reported with some variation across different sources. These values are summarized in the table below for easy comparison. The discrepancies may be attributed to different experimental conditions and the purity of the substance.

| Physical Property | Reported Value(s) |

| Boiling Point | 61.5°C at 760 mmHg[2], 80-85°C[3][4][5][6], 81°C[7], 108-110°C[1] |

| Density | 0.72 g/cm³[3][4][5][6], 0.727 g/cm³[2], 0.74 g/mL[1], 0.748 g/mL[8] |

Experimental Protocols

Accurate determination of the boiling point and density is fundamental in chemical research. The following sections describe the detailed methodologies for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. As a secondary amine, this compound can form hydrogen bonds, which results in a higher boiling point than alkanes of similar molar mass, but lower than corresponding alcohols.[9]

One of the most common and efficient methods for determining the boiling point of a small quantity of liquid is the Thiele Tube Method .[10]

Methodology: Thiele Tube

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into a small test tube or a Durham tube.[10]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.[10]

-

Apparatus Setup: The small test tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed into a Thiele tube filled with a high-boiling point liquid, such as mineral oil.[10]

-

Heating: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature is just above the boiling point of the sample.[10]

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[10]

Other methods for determining the boiling point include distillation and reflux techniques.[10]

Density Determination

Density is a fundamental physical property that represents the mass of a substance per unit volume. For liquids like this compound, density can be accurately determined using a pycnometer.

Methodology: Pycnometer

-

Preparation: A clean and dry pycnometer of a known volume is weighed accurately using an analytical balance.[11]

-

Filling: The pycnometer is then filled with this compound. Care should be taken to avoid air bubbles.

-

Weighing: The filled pycnometer is weighed again to determine the mass of the liquid.[11]

-

Calculation: The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

Density Calculation: The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11] The temperature at which the measurement is taken should also be recorded, as density is temperature-dependent.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. horldenbio.com [horldenbio.com]

- 4. This compound CAS#: 20193-20-8 [amp.chemicalbook.com]

- 5. This compound [chembk.com]

- 6. This compound | 20193-20-8 [chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. This compound [stenutz.eu]

- 9. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mt.com [mt.com]

A Technical Guide to the Spectroscopic Analysis of N-Ethylpropylamine

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-Ethylpropylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the key spectral features, presents the data in a structured format, and includes detailed experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₁₃N) is a secondary amine with a straightforward aliphatic structure. The interpretation of its NMR and IR spectra is fundamental to its identification and characterization. The following sections provide a detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are used for structural elucidation.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring electronegative nitrogen atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (propyl) | ~2.52 | Triplet | 2H |

| -CH₂- (ethyl) | ~2.58 | Quartet | 2H |

| -CH₂- (propyl, middle) | ~1.45 | Sextet | 2H |

| -CH₃ (ethyl) | ~1.05 | Triplet | 3H |

| -CH₃ (propyl) | ~0.88 | Triplet | 3H |

| -NH- | ~0.9 (variable) | Broad Singlet | 1H |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 10-15 ppm is set to cover the entire proton chemical shift range.

-

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain the final spectrum. The chemical shifts are then referenced to the TMS signal.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon environment in this compound gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (ppm) |

| -CH₂- (propyl, attached to N) | ~52.3 |

| -CH₂- (ethyl, attached to N) | ~45.1 |

| -CH₂- (propyl, middle) | ~23.0 |

| -CH₃ (ethyl) | ~15.5 |

| -CH₃ (propyl) | ~11.8 |

Experimental Protocol: ¹³C NMR Spectroscopy

The general protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Data Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.

-

Acquisition Time: Around 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is common.

-

Number of Scans: A larger number of scans (e.g., hundreds to thousands) is generally required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of about 200-250 ppm is used to cover the typical range of carbon chemical shifts.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phase and baseline corrections.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for N-H and C-H bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3290 (broad) | N-H Stretch | Secondary Amine |

| 2960-2800 | C-H Stretch | Alkane |

| ~1460 | C-H Bend | Alkane |

| ~1120 | C-N Stretch | Amine |

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using various techniques. A common method is Attenuated Total Reflectance (ATR)-FTIR.

-

Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal. For the neat technique, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is used.[1]

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or salt plates is first recorded.

-

The sample is then placed, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with its distinct proton and carbon environments, and a logical workflow for the spectroscopic identification of this compound.

Caption: Molecular structure of this compound with distinct proton and carbon environments for NMR analysis.

Caption: A logical workflow for the spectroscopic identification of this compound.

References

N-Ethylpropylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Key Secondary Amine Intermediate

N-Ethylpropylamine, a secondary aliphatic amine, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural features and reactivity make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides a thorough examination of this compound, encompassing its synthesis, chemical properties, and significant applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Physicochemical and Spectroscopic Data

This compound is a colorless, volatile liquid with a characteristic amine odor.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for its safe handling, storage, and application in various chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃N | [1][2] |

| Molecular Weight | 87.16 g/mol | |

| CAS Number | 20193-20-8 | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 80-85 °C | [3] |

| Density | 0.72 g/cm³ | [3] |

| Refractive Index | 1.3950-1.3980 | [3] |

| Flash Point | -4.5 °C | |

| pKa | 10.76 ± 0.19 (Predicted) | [3] |

| Solubility | Soluble in chloroform, ethyl acetate | [3] |

Spectroscopic analysis is fundamental for the characterization and purity assessment of this compound. Key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Data available, typically showing signals for ethyl and propyl groups attached to nitrogen. | [4] |

| ¹³C NMR | Spectral data has been reported. | [5] |

| IR Spectroscopy | Characteristic N-H stretching and C-N stretching bands are observable. | [6] |

| GC-MS | Mass spectrum shows a molecular ion peak (M+) at m/z 87, with major fragmentation peaks at m/z 58 and 30. | [5][7] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of propionaldehyde (B47417) with ethylamine (B1201723).[1][8] This two-stage, one-pot process involves the initial formation of an imine intermediate, followed by its reduction to the final secondary amine.[1]

Detailed Experimental Protocol for Synthesis

This protocol is based on established reductive amination procedures.[1][8]

Materials:

-

Propionaldehyde

-

Ethylamine

-

Palladium on carbon (10% Pd/C)

-

Methanol (solvent)

-

Hydrogen gas

-

Anhydrous magnesium sulfate (B86663) (drying agent)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel)

-

Hydrogenation apparatus

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylamine (1.0 equivalent) in methanol. Cool the solution to 0 °C in an ice bath. Slowly add propionaldehyde (1.0 equivalent) dropwise from the addition funnel while maintaining the temperature at 0-5 °C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours to ensure the formation of the imine.

-

Catalytic Hydrogenation: To the reaction mixture containing the imine, carefully add 10% Palladium on carbon (approximately 1-2 mol%). Transfer the mixture to a hydrogenation apparatus. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction vigorously at room temperature. Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol. Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.

-

Extraction and Drying: To the residue, add diethyl ether and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Distillation: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude this compound by fractional distillation. Collect the fraction boiling at 80-85 °C.[3] A yield of approximately 70-85% can be expected.

-

Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and GC-MS, comparing the obtained data with the reference spectra.

Chemical Reactivity and Key Reactions

As a secondary amine, this compound's reactivity is dominated by the nucleophilic character of the nitrogen atom. It readily participates in a variety of chemical transformations, making it a versatile intermediate.

N-Acylation

This compound reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding N,N-disubstituted amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

Experimental Protocol: Synthesis of N-Ethyl-N-propylbenzamide

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (B128534) (base)

-

Dichloromethane (solvent)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-ethyl-N-propylbenzamide.

N-Alkylation

Alkylation of this compound with alkyl halides leads to the formation of tertiary amines. This reaction should be performed with care to avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts.[9][10][11]

Experimental Protocol: Synthesis of N-Ethyl-N-methylpropylamine

Materials:

-

This compound

-

Methyl iodide

-

Potassium carbonate (base)

-

Acetonitrile (B52724) (solvent)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.

-

Add methyl iodide (1.1 equivalents) and stir the mixture at room temperature for 12-18 hours.

-

Monitor the reaction by GC-MS.

-

After the reaction is complete, filter off the potassium carbonate.

-

Remove the acetonitrile under reduced pressure.

-

The resulting crude product can be purified by distillation to yield N-ethyl-N-methylpropylamine.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of various biologically active molecules. Its incorporation into a molecule can significantly influence its pharmacological or pesticidal properties.

Pharmaceutical Applications

This compound is utilized in the synthesis of neuraminidase inhibitors and non-peptide corticotropin-releasing factor 1 (CRF-1) antagonists.[3][12] The ethyl-propyl-amino moiety can be crucial for the binding affinity and pharmacokinetic profile of the final drug substance.

Agrochemical Applications

In the agrochemical industry, this compound is a precursor for the synthesis of herbicides and fungicides.[8] The specific alkyl groups on the nitrogen atom can modulate the compound's activity spectrum and environmental persistence.

Safety and Handling

This compound is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Store in a cool, dry, and well-ventilated area away from sources of ignition and oxidizing agents.

Conclusion

This compound is a versatile and valuable secondary amine intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in research and development. The provided experimental protocols offer a practical foundation for the synthesis and derivatization of this important chemical building block.

References

- 1. This compound | High-Purity Amine Reagent [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound(20193-20-8) 1H NMR [m.chemicalbook.com]

- 5. 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(20193-20-8) IR Spectrum [m.chemicalbook.com]

- 7. 1-Propanamine, N-ethyl- [webbook.nist.gov]

- 8. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]

- 9. Amine alkylation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. This compound | 20193-20-8 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: The Role of N-Ethylpropylamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpropylamine (CAS No. 20193-20-8) is a secondary amine that serves as a versatile building block in organic synthesis. Its incorporation into molecular structures can significantly influence the physicochemical and pharmacological properties of the final compound, such as solubility, bioavailability, and receptor binding affinity.[1][2] This document provides an overview of the applications of this compound in pharmaceutical synthesis, with a focus on its potential role in the development of neuraminidase inhibitors and non-peptide Corticotropin-Releasing Factor 1 (CRF-1) receptor antagonists. Detailed signaling pathways and a representative experimental protocol are provided to illustrate its utility.

Introduction to this compound

This compound is a colorless liquid with a characteristic ammonia-like odor. As a secondary amine, its nucleophilic nitrogen atom readily participates in a variety of chemical reactions, including alkylation, acylation, and reductive amination.[1][3] This reactivity makes it a valuable intermediate for introducing the N-ethylpropyl moiety into more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The unsymmetrical nature of the ethyl and propyl groups can impart specific steric and electronic properties to the target molecule, which can be advantageous in drug design.[3]

Physicochemical and Safety Data of this compound

A summary of key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 20193-20-8 | [4] |

| Molecular Formula | C5H13N | [4] |

| Molecular Weight | 87.16 g/mol | [5] |

| Appearance | Colorless oil/liquid | [5][6] |

| Boiling Point | 108-110 °C | [4] |

| Density | 0.74 g/mL | [4] |

| pKa | 10.76 ± 0.19 (Predicted) | [4] |

| Safety | Flammable; causes irritation to skin, eyes, and respiratory system. | [4] |

Application in Pharmaceutical Synthesis